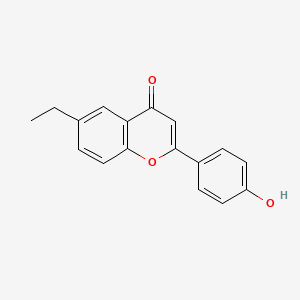![molecular formula C16H14N2O2 B11853269 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant biological properties . The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered attention in various research fields, including materials science and pharmaceuticals .
Preparation Methods
The synthesis of 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis .
Chemical Reactions Analysis
3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by gold, leading to the formation of glyoxals.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield α-hydroxyl ketones .
Scientific Research Applications
3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
3-Phenylimidazo[1,5-a]pyridine: Similar in structure but lacks the propanoic acid moiety.
Imidazo[1,2-a]pyridine derivatives: These compounds have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
RFYPJVDXEXZDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


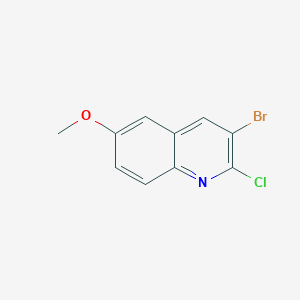

![Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate](/img/structure/B11853197.png)

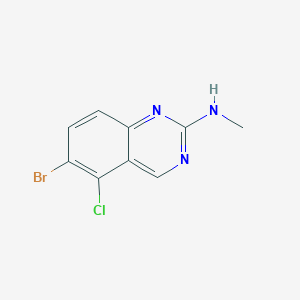
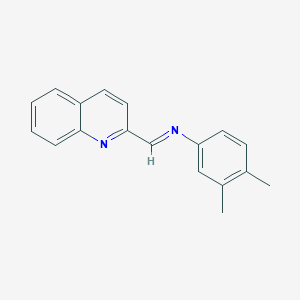
![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)
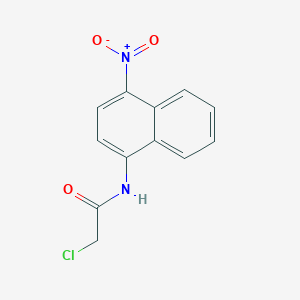
![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
